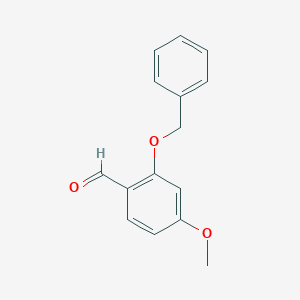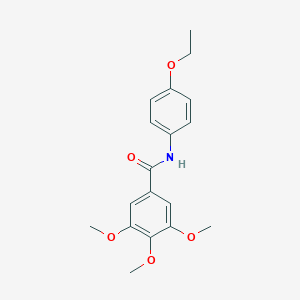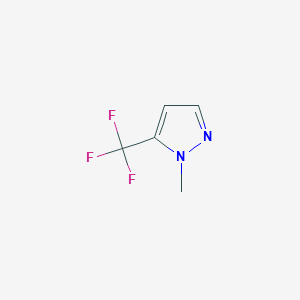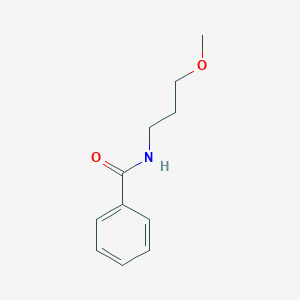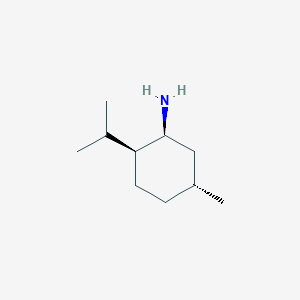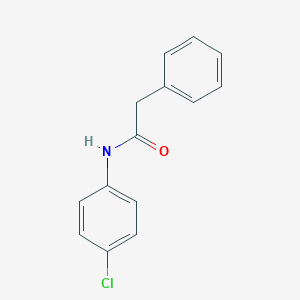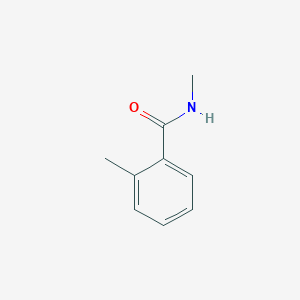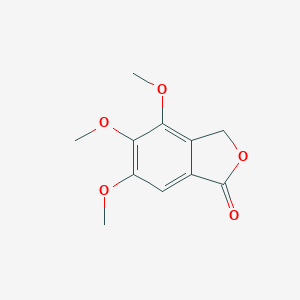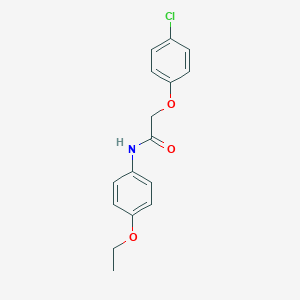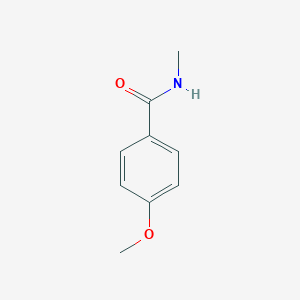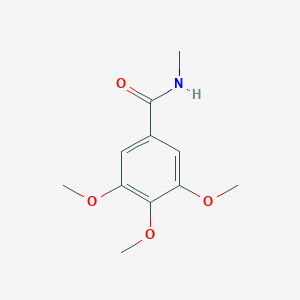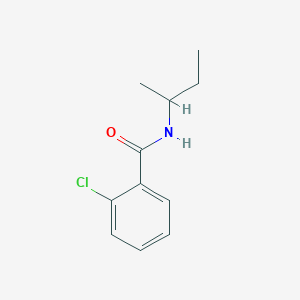
N-butan-2-yl-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butan-2-yl-2-chlorobenzamide, also known as BAC, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of benzamides and is commonly used as a tool for studying the physiological and biochemical effects of various drugs and chemicals.
作用机制
The mechanism of action of N-butan-2-yl-2-chlorobenzamide is not fully understood. However, it is believed to act as an inhibitor of various enzymes and receptors. N-butan-2-yl-2-chlorobenzamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to increased neurotransmission. N-butan-2-yl-2-chlorobenzamide has also been shown to inhibit the activity of monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.
生化和生理效应
N-butan-2-yl-2-chlorobenzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, leading to increased neurotransmission. N-butan-2-yl-2-chlorobenzamide has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased mood and cognition. Additionally, N-butan-2-yl-2-chlorobenzamide has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N-butan-2-yl-2-chlorobenzamide has several advantages as a tool for scientific research. It is a well-characterized compound that is readily available. It has been extensively studied and its effects on various enzymes and receptors are well understood. Additionally, N-butan-2-yl-2-chlorobenzamide has been shown to have low toxicity and is relatively inexpensive.
However, there are also some limitations associated with the use of N-butan-2-yl-2-chlorobenzamide in lab experiments. N-butan-2-yl-2-chlorobenzamide has been shown to have some nonspecific effects on enzymes and receptors, which may complicate the interpretation of results. Additionally, N-butan-2-yl-2-chlorobenzamide has been shown to have some limitations in terms of its solubility and stability, which may affect its use in some experimental settings.
未来方向
There are several future directions for the use of N-butan-2-yl-2-chlorobenzamide in scientific research. One area of interest is the use of N-butan-2-yl-2-chlorobenzamide as a tool for studying the effects of drugs on the central nervous system. N-butan-2-yl-2-chlorobenzamide has been shown to have effects on various neurotransmitters and enzymes, which may make it a useful tool for studying the effects of drugs on these systems.
Another area of interest is the use of N-butan-2-yl-2-chlorobenzamide as a tool for studying the effects of antioxidants on various diseases such as Alzheimer's disease and Parkinson's disease. N-butan-2-yl-2-chlorobenzamide has been shown to have antioxidant properties, which may be beneficial in the treatment of these diseases.
Finally, there is interest in the development of new compounds that are based on the structure of N-butan-2-yl-2-chlorobenzamide. These compounds may have improved solubility and stability, as well as more specific effects on enzymes and receptors. These compounds may be useful in the development of new drugs for the treatment of various diseases.
合成方法
N-butan-2-yl-2-chlorobenzamide can be synthesized by the reaction of 2-chlorobenzoyl chloride with n-butylamine. This reaction produces N-butan-2-yl-2-chlorobenzamide as a white crystalline solid. The purity of the compound can be determined by various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
N-butan-2-yl-2-chlorobenzamide has been used extensively in scientific research as a tool for studying the physiological and biochemical effects of various drugs and chemicals. It is commonly used as a reference compound for testing the activity of other compounds in vitro and in vivo. N-butan-2-yl-2-chlorobenzamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been used as a tool for studying the effects of drugs on the central nervous system.
属性
CAS 编号 |
2447-84-9 |
|---|---|
产品名称 |
N-butan-2-yl-2-chlorobenzamide |
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC 名称 |
N-butan-2-yl-2-chlorobenzamide |
InChI |
InChI=1S/C11H14ClNO/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12/h4-8H,3H2,1-2H3,(H,13,14) |
InChI 键 |
QGHRLJWPQVGPEP-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=CC=C1Cl |
规范 SMILES |
CCC(C)NC(=O)C1=CC=CC=C1Cl |
其他 CAS 编号 |
2447-84-9 |
Pictograms |
Corrosive; Acute Toxic; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



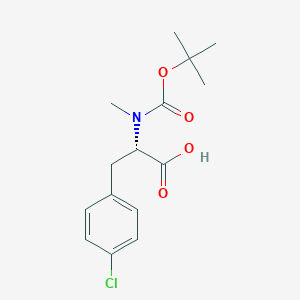
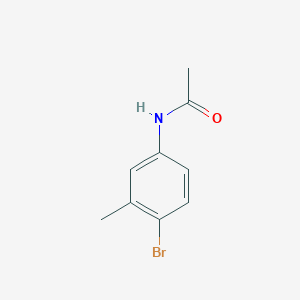
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
